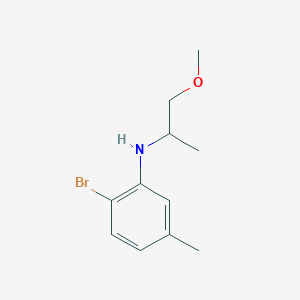

2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline

CAS No.:

Cat. No.: VC17791720

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrNO |

|---|---|

| Molecular Weight | 258.15 g/mol |

| IUPAC Name | 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline |

| Standard InChI | InChI=1S/C11H16BrNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |

| Standard InChI Key | YQCWCVJPUHOBAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)NC(C)COC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-N-(1-methoxypropan-2-yl)-5-methylaniline consists of an aniline backbone substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The methoxypropan-2-yl moiety introduces steric bulk and electron-donating effects, influencing reactivity and solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆BrNO | |

| Molecular Weight | 258.15 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Likely soluble in organic solvents |

The lack of reported melting and boiling points suggests that experimental data for this compound remains limited, necessitating further characterization .

Spectroscopic Characteristics

While specific spectroscopic data (e.g., NMR, IR) for this compound is absent in available literature, analogous brominated anilines exhibit distinct signals. For example:

-

¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group typically appears near δ 3.3 ppm .

-

¹³C NMR: The bromine-bearing carbon resonates at ~110–120 ppm due to deshielding effects .

These patterns can guide researchers in verifying the compound’s structure during synthesis .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline involves multi-step reactions, often beginning with functional group protection and bromination. A patent describing the synthesis of 5-bromo-2-methoxyphenol (CN104693014A) provides a relevant framework :

-

Protection of Reactive Groups: Acetylation of hydroxyl or amine groups using acetic anhydride under acidic conditions.

-

Bromination: Electrophilic aromatic substitution with bromine, catalyzed by iron powder at 70–80°C .

-

Deprotection: Basic hydrolysis (e.g., sodium bicarbonate) to remove acetyl groups .

Adapting this methodology, the target compound could be synthesized via:

-

Bromination of N-(1-methoxypropan-2-yl)-5-methylaniline.

-

Purification via column chromatography or recrystallization.

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, Fe powder, 70–80°C | ~70–90% |

| Purification | Ethyl acetate/hexane | >95% |

Optimization Challenges

Key challenges include controlling regioselectivity during bromination and minimizing side reactions. Iron powder catalysis enhances selectivity for para-substitution, but ortho/byproducts may form without precise temperature control .

Applications in Pharmaceutical Research

Role in Drug Development

This compound serves as a building block for pharmaceuticals targeting G protein-coupled receptors (GPCRs). For instance, brominated aromatic amines are critical in synthesizing endothelin receptor antagonists like macitentan, a drug for pulmonary arterial hypertension . The bromine atom enhances binding affinity by facilitating hydrophobic interactions with receptor pockets .

Case Study: Receptor Antagonist Synthesis

In a 2012 study, a brominated pyrimidine derivative (similar in structure to 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline) demonstrated dual endothelin receptor antagonism with IC₅₀ values of <10 nM . Structural analogs featuring methoxyalkyl side chains showed improved metabolic stability, underscoring the importance of this compound’s substituents .

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents emphasize greener bromination methods using N-bromosuccinimide (NBS) and ionic liquid solvents, reducing hazardous waste . Flow chemistry techniques could further improve yield and scalability.

Emerging Applications

Ongoing research explores this compound’s utility in:

-

Anticancer Agents: Brominated aromatics inhibit kinase activity in preclinical models.

-

Materials Science: As a monomer for conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume